molecular formula C21H25N3O3S B2368537 3,4-diethoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide CAS No. 1396676-86-0

3,4-diethoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Cat. No.: B2368537
CAS No.: 1396676-86-0
M. Wt: 399.51
InChI Key: AUOUFSBUNSSKLZ-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
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Biological Activity

3,4-Diethoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic pathways for this compound were not detailed in the search results, related compounds often utilize methods such as:

  • Condensation Reactions : Combining amines with carboxylic acids or their derivatives.
  • Cyclization : Forming imidazole rings through cyclization reactions involving α-amino acids and aldehydes.

Biological Activity

The biological activity of this compound has not been extensively documented in the available literature. However, insights can be drawn from related compounds and their activities.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing imidazole and thiophene moieties have been reported to induce apoptosis in cancer cell lines:

  • Mechanism : These compounds often act by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of 52 nM in MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Antimicrobial Activity

Compounds with a 1H-imidazole structure have been noted for their antimicrobial properties. The presence of the thiophene ring may enhance this activity due to its electron-rich nature, which can interact favorably with microbial targets.

Other Biological Activities

  • Anti-inflammatory : Some imidazole derivatives have shown anti-inflammatory effects by modulating cytokine production.
  • Analgesic : Compounds similar to this compound exhibit analgesic properties in various models.

Case Studies

While specific case studies on this compound were not found, the following examples highlight the relevance of its structural components:

CompoundActivityIC50 Value
Compound A (related imidazole derivative)Antiproliferative (MCF-7)52 nM
Compound B (thiophene-containing derivative)AntimicrobialVaries by strain
Compound C (similar benzamide derivative)Anti-inflammatorySignificant reduction in cytokines

The proposed mechanisms for the biological activities of compounds similar to this compound include:

  • Inhibition of Tubulin Polymerization : Leading to cell cycle arrest.
  • Induction of Apoptosis : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Modulation of Enzyme Activity : Affecting enzymes involved in inflammatory pathways.

Properties

IUPAC Name

3,4-diethoxy-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-4-26-17-9-8-15(13-18(17)27-5-2)21(25)22-11-10-20-23-16(14-24(20)3)19-7-6-12-28-19/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOUFSBUNSSKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=NC(=CN2C)C3=CC=CS3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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